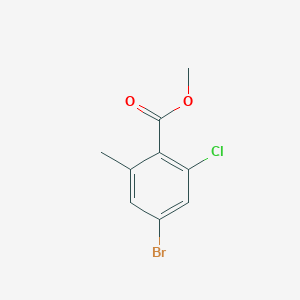

Methyl 4-bromo-2-chloro-6-methylbenzoate

Description

Historical Context and Development

The development of Methyl 4-bromo-2-chloro-6-methylbenzoate is situated within the broader context of halogenated aromatic chemistry that gained significant momentum during the latter half of the 20th century. While specific historical records detailing the first synthesis of this particular compound are limited in the available literature, its emergence likely coincided with the expansion of chemical libraries containing diversely substituted benzoic acid derivatives.

The systematic exploration of halogenated benzoic acid esters became particularly relevant as synthetic organic chemistry advanced through the 1980s and 1990s, when researchers recognized the value of incorporating multiple functional groups onto aromatic scaffolds. The synthesis methodologies for compounds like this compound evolved alongside developments in selective halogenation techniques and esterification protocols that allowed precise control over substitution patterns.

The commercial availability of this compound, as evidenced by its inclusion in chemical supplier catalogs, suggests its established value as a synthetic intermediate. Its documented chemical identity with associated CAS registry number (877149-10-5) indicates its formal recognition as a distinct chemical entity within the scientific community.

Significance in Organic Chemistry and Chemical Research

This compound holds considerable significance in organic chemistry and chemical research due to several key attributes that make it valuable for synthetic applications:

The compound functions as an important building block in organic synthesis pathways, particularly those requiring functionalized aromatic compounds with specific substitution patterns. Its structural features enable various transformations that contribute to the creation of more complex molecular architectures.

Table 1: Key Synthetic Applications of this compound

| Application Area | Significance | Relevant Transformations |

|---|---|---|

| Cross-coupling Chemistry | Enables carbon-carbon bond formation | Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions utilizing the bromine position |

| Functional Group Manipulation | Provides multiple reactive sites | Ester hydrolysis, reduction, transesterification, and amidation reactions |

| Heterocycle Synthesis | Serves as precursor for complex ring systems | Formation of benzimidazoles, isoindolones, and other heterocyclic frameworks |

| Chemical Library Development | Contributes to compound collections | Generation of derivatives for structure-activity relationship studies |

| Pharmaceutical Intermediates | Building block for bioactive compounds | Synthesis of potential therapeutic agents and their analogs |

The presence of both bromine and chlorine atoms creates opportunities for selective functionalization through metal-catalyzed cross-coupling reactions, with the bromine typically being more reactive than chlorine in such transformations. This selectivity allows for stepwise modification of the aromatic ring.

Research indicates that this compound has been utilized in the synthesis of more complex structures, including isoindolone derivatives with potential biological activities. The methyl ester functionality provides a convenient handle for further transformations, such as hydrolysis to the corresponding carboxylic acid (4-bromo-2-chloro-6-methylbenzoic acid), which itself serves as a useful synthetic intermediate.

Nomenclature and Chemical Identity

The systematic IUPAC name "this compound" provides a precise description of the molecular structure, indicating the presence and positions of the three substituents on the benzoic acid methyl ester backbone. This naming convention follows standard rules for substituted aromatic compounds, with numbering beginning from the carbon bearing the carboxyl group.

Table 2: Chemical Identity Parameters for this compound

The structural composition features an aromatic ring with three substituents strategically positioned to create a unique electronic and steric environment. The methyl ester group (-COOCH3) is attached directly to the aromatic ring, while the three substituents are arranged with the bromine atom at position 4 (para to the ester), the chlorine atom at position 2 (ortho to the ester), and the methyl group at position 6 (also ortho to the ester).

This specific arrangement of substituents influences the compound's chemical behavior, including its reactivity in various transformations. The electronic effects of the halogen atoms (electron-withdrawing) and the methyl group (electron-donating) create a polarized electronic distribution across the aromatic system, which affects reaction rates and selectivity in nucleophilic and electrophilic processes.

The related compound Methyl 4-bromo-2-chloro-6-fluorobenzoate (CAS: 1321613-02-8) differs only in the substitution of the methyl group with a fluorine atom, highlighting how systematic modifications to this scaffold can generate families of related compounds with potentially different chemical and physical properties.

Additionally, the compound is related to its carboxylic acid counterpart, 4-bromo-2-chloro-6-methylbenzoic acid (CAS: 877149-07-0), which can be obtained through hydrolysis of the methyl ester. This acid form represents another valuable building block with its own set of synthetic applications.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-chloro-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVCJLYSMXZNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670418 | |

| Record name | Methyl 4-bromo-2-chloro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877149-10-5 | |

| Record name | Methyl 4-bromo-2-chloro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-chloro-6-methylbenzoate is typically synthesized through the esterification reaction between 4-bromo-2-chloro-6-methylbenzoic acid and methanol . This reaction commonly uses sulfuric acid as a catalyst. The reaction conditions involve heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-chloro-6-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include such as amines or thiols.

Reduction Reactions: Reducing agents like or are used.

Oxidation Reactions: Oxidizing agents such as or are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction and oxidation reactions produce corresponding reduced or oxidized derivatives.

Scientific Research Applications

Methyl 4-bromo-2-chloro-6-methylbenzoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential pharmacological properties and applications in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chloro-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Biological Activity

Methyl 4-bromo-2-chloro-6-methylbenzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula: C10H8BrClO2

- Molecular Weight: 263.52 g/mol

- Structure: The compound features a benzoate structure with bromine and chlorine substitutions at the 4 and 2 positions, respectively, and a methyl group at the 6 position.

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, which can lead to modulation or inhibition of target proteins involved in critical biological pathways.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Anti-inflammatory Effects: Its structural similarities to known anti-inflammatory compounds suggest potential applications in treating inflammatory diseases.

Synthesis and Applications

Research has demonstrated various synthetic routes for producing this compound, often involving substitution reactions that yield useful derivatives for further biological testing. For example, it has been utilized as a building block in the synthesis of more complex organic molecules and pharmaceuticals .

Comparative Studies

A comparative analysis with related compounds such as methyl 4-bromo-2-chlorobenzoate reveals unique biological profiles influenced by their specific substitution patterns. These differences underscore the importance of structural modifications in enhancing biological activity.

Data Table: Biological Activity Comparison

| Compound | Antimicrobial Activity | Anti-inflammatory Potential | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme inhibition and receptor binding |

| Methyl 4-bromo-2-chlorobenzoate | Low | Moderate | Similar mechanism but less effective |

| Methyl 4-chloro-2-methylbenzoate | High | High | Strong enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-2-chloro-6-methylbenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically begins with 4-bromo-2-chloro-6-methylbenzoic acid (precursor) esterified using methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC. Bromination/chlorination steps may require halogenating agents (e.g., NBS or SOCl₂) under controlled temperatures (60–80°C). Solvents such as DCM or THF are preferred for polar intermediates. Purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) ensures high purity (>97%). Conflicting yields can arise from incomplete esterification or side reactions; optimizing stoichiometry and reaction time minimizes impurities .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer : 1H/13C NMR identifies substituent positions (e.g., methyl at C6, Br/Cl at C4/C2). DEPT-135 clarifies carbon hybridization. LC-MS confirms molecular weight (M.Wt ≈ 267.48) and purity. HPLC (C18 column, acetonitrile/water mobile phase) detects trace impurities. Conflicting data (e.g., overlapping aromatic signals) are resolved using 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous structural assignment. For crystallography, SHELX programs refine heavy-atom positions (Br/Cl) and correct for absorption effects .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound in substitution reactions?

- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA) model electron density and Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom exhibits higher electrophilicity than chlorine, favoring nucleophilic substitution. Transition-state optimization (B3LYP/6-31G* basis set) predicts activation energies for SNAr reactions. Comparing computed IR spectra with experimental data validates substituent effects. The Colle-Salvetti correlation-energy formula (adapted in DFT) improves accuracy for halogenated systems .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX programs address these?

- Methodological Answer : Heavy atoms (Br, Cl) cause absorption errors and disorder. SHELXL refines anisotropic displacement parameters and applies multi-scan absorption corrections. Twinning detection (via Hooft parameter) resolves overlapping reflections. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty. For high-resolution data, SHELXD identifies initial phases, while SHELXE improves map quality. Example workflow: Data collection at 100 K, resolution <1.0 Å, R-factor <5% .

Q. How does the substitution pattern influence regioselectivity in palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Bromine at C4 is more reactive than chlorine at C2 in Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Steric hindrance from the methyl group at C6 directs coupling to the para position. Competitive experiments with aryl boronic acids show >90% selectivity for C4-Br substitution. Kinetic studies (GC-MS monitoring) reveal rate constants 5x higher for bromine vs. chlorine. Computational MD simulations (e.g., Desmond) corroborate steric/electronic effects .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical (DFT) and experimental reaction outcomes for halogen displacement in this compound?

- Methodological Answer : Discrepancies often stem from solvent effects or transition-state stabilization not modeled in DFT. Example : If DFT predicts C4-Br substitution but experiments show C2-Cl reactivity, re-evaluate solvation models (e.g., COSMO-RS) or include explicit solvent molecules. Experimental validation via Hammett plots (σ values for substituents) or isotopic labeling (18O tracing) clarifies mechanistic pathways. Cross-referencing with crystallographic data ensures accurate spatial parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.